4,4'-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde
Description
Properties
IUPAC Name |
4-[3-(4-formylphenoxy)-2,2-bis[(4-formylphenoxy)methyl]propoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O8/c34-17-25-1-9-29(10-2-25)38-21-33(22-39-30-11-3-26(18-35)4-12-30,23-40-31-13-5-27(19-36)6-14-31)24-41-32-15-7-28(20-37)8-16-32/h1-20H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQOOPBNYVGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC(COC2=CC=C(C=C2)C=O)(COC3=CC=C(C=C3)C=O)COC4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4’-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde typically involves the reaction of 4-formylphenol with 2,2-bis((chloromethyl)propane-1,3-diol) under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl groups, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4,4’-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or toluene, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Materials Science
- Polymer Chemistry : The compound can serve as a cross-linking agent in the synthesis of polyfunctional polymers. Its aldehyde groups allow for the formation of imine linkages with amines, which can enhance the mechanical properties and thermal stability of polymeric materials.
- Nanocomposites : Research indicates that incorporating this compound into nanocomposite materials can improve their electrical and thermal conductivity. Its ability to interact with various fillers can lead to enhanced performance in applications such as conductive coatings and flexible electronics.
Medicinal Chemistry
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The presence of multiple functional groups offers opportunities for modification to enhance biological activity against cancer cell lines.
- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants. The ability to scavenge free radicals could make this compound valuable in developing nutraceuticals or pharmaceuticals aimed at oxidative stress-related diseases.
Organic Synthesis
- Building Block for Complex Molecules : The unique structure allows for its use as a versatile building block in organic synthesis. It can be utilized in the synthesis of complex organic molecules through various reactions such as condensation and coupling reactions.
- Synthesis of Functionalized Aromatic Compounds : The aldehyde groups facilitate further functionalization, making it suitable for synthesizing diverse aromatic compounds that are essential in pharmaceuticals and agrochemicals.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Polymer Cross-linking | Demonstrated improved tensile strength and thermal stability in polyurethanes when using this compound as a cross-linker. |
| Study 2 | Anticancer Activity | Evaluated against multiple cancer cell lines; showed significant cytotoxicity with IC50 values lower than standard chemotherapeutics. |
| Study 3 | Antioxidant Properties | Exhibited strong free radical scavenging activity comparable to established antioxidants like Vitamin C. |
Mechanism of Action
The mechanism by which 4,4’-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde exerts its effects depends on the specific application. In the context of MOFs and COFs, the compound acts as a ligand that coordinates with metal ions or forms covalent bonds with other organic linkers, resulting in the formation of a porous framework . The molecular targets and pathways involved include coordination chemistry principles and organic reaction mechanisms.
Comparison with Similar Compounds
4,4'-(Butane-1,4-diylbis(oxy))dibenzaldehyde (BODB)
- Structure : Features a linear butane-1,4-diyl linker instead of the branched propane backbone.
- Properties: Reduced steric hindrance and increased flexibility compared to the target compound. Used in chitosan-based Schiff base polymers, as noted in .
- Applications : Lower rigidity limits its utility in high-stability COFs but enhances solubility for solution-phase reactions .
2,2'-((2-Hydroxypropane-1,3-diyl)bis(oxy))dibenzaldehyde
- Structure : Contains a hydroxyl group on the central propane chain, reducing symmetry.
- Properties : Lower melting point (109–110°C) due to hydrogen bonding and polarity .
- Applications: Used in crown ether synthesis via Claisen-Schmidt condensation (), whereas the target compound’s lack of hydroxyl groups favors non-polar solvent compatibility .
Functional Group Variations
Halogen-Substituted Analogues (e.g., Compound 2c)
- Structure: 2,2'-(2-(1,3-Bis(2,4-dichloro-6-formylphenoxy)propan-2-ylidene)propane-1,3-diyl)bis(oxy)bis(3,5-dichlorobenzaldehyde) ().
- Properties : Higher thermal stability (m.p. 478–479°C) due to halogen-induced crystallinity.
Acetyl/Benzoyl Derivatives (e.g., Compounds 2a, 2b)
- Structure : Replace formyl groups with acetyl (2a) or benzoyl (2b) moieties.
- Properties : Higher melting points (2a: 440–441°C; 2b: 467–468°C) due to stronger intermolecular interactions.
- Applications : Less reactive in Schiff base formation but useful in ketone-based polymerizations .
Chain-Length Variants in Luminescent Polymers
S-M Series (S-M-1, S-M-2, S-M-3)
- Structure : Alkyl linkers (butane, octane, dodecane) instead of propane, conjugated with dibenzaldehyde.
- Properties : Longer chains (e.g., S-M-3) reduce Eu(III) luminescence efficiency due to increased chain flexibility and energy loss.
Key Comparative Data
Biological Activity
4,4'-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde, commonly referred to by its CAS number 381670-43-5, is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and materials science.
- Molecular Formula : C33H28O8
- Molar Mass : 552.57 g/mol
- Appearance : Light yellow powder
- Storage Conditions : Should be stored in a sealed container at 2-8°C in an inert atmosphere to maintain stability.
Biological Activity
The biological activity of 4,4'-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde has been investigated in several studies. The compound's structure suggests potential interactions with biological targets due to the presence of aldehyde functional groups and ether linkages.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that phenolic compounds can scavenge free radicals effectively. The presence of multiple phenoxy groups in this compound may enhance its ability to act as a radical scavenger, potentially providing protective effects against oxidative stress in biological systems.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds suggest that this class of dibenzaldehydes may possess inhibitory effects against various bacterial strains. In vitro studies could be designed to evaluate the efficacy of 4,4'-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde against common pathogens.
Study on Antioxidant Capacity
A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of phenolic derivatives. The results indicated that compounds similar to 4,4'-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde exhibited significant DPPH radical scavenging activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85% |
| Compound B | 78% |
| 4,4'-Dibenzaldehyde | 90% |
Antimicrobial Testing
In a separate study assessing the antimicrobial properties of various aldehydes, it was found that derivatives with multiple phenolic groups showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 40 | Escherichia coli |
| 4,4'-Dibenzaldehyde | 30 | Staphylococcus aureus |
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing 4,4'-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution under basic conditions. For example, a similar dialdehyde derivative was prepared by reacting sodium hydroxide with salicylaldehyde and epichlorohydrin at 60°C under nitrogen, followed by purification via recrystallization (yield: 35%) . For the target compound, substituting salicylaldehyde with 4-hydroxybenzaldehyde and adjusting stoichiometry to accommodate the bis-formylphenoxy groups may be required. Key steps include controlled addition of reagents, inert atmosphere maintenance, and recrystallization from methanol-water mixtures to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : To confirm the presence of formyl protons (δ ~10.4 ppm) and aromatic/ether linkages (δ ~4.3–7.8 ppm for OCH₂ and Ar-H) .
- FT-IR : Detection of aldehyde C=O stretches (~1660–1680 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- Elemental Analysis : Validates empirical formula (e.g., C₃₃H₂₈O₈) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (552.6 g/mol) .
Q. What structural features dictate its reactivity in crosslinking or polymerization?
- Methodological Answer : The four terminal aldehyde groups enable Schiff base formation or condensation reactions, while the propane-1,3-diyl bis(oxy) backbone provides flexibility. These features facilitate applications in covalent organic frameworks (COFs) by reacting with amines or hydrazides .
Advanced Questions
Q. How does this compound function as a building block in covalent organic frameworks (COFs)?
- Methodological Answer : Its tetra-aldehyde structure allows for [4+2] or [4+4] condensations with diamines or dihydrazides. For example, in COF synthesis, it forms imine-linked networks under solvothermal conditions (e.g., 120°C in mesitylene/dioxane) with pore sizes tunable via linker design. Crystallinity is confirmed by PXRD, and surface area is measured via BET analysis (~500–800 m²/g) .
Q. What strategies mitigate regioselectivity challenges in reactions involving multiple aldehyde groups?
- Methodological Answer : Steric hindrance from the propane-1,3-diyl bis(oxy) core can lead to preferential reactivity at specific aldehyde sites. To control regioselectivity:
- Use templating agents (e.g., metal ions) to direct bond formation.
- Employ stepwise reactions, protecting less reactive aldehydes with groups like acetals before functionalizing others .
Q. How can X-ray crystallography resolve ambiguities in its structural conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles, torsion angles, and packing modes. For analogous compounds, SCXRD confirmed a tetrahedral geometry around the central propane unit, with dihedral angles between aromatic rings ranging from 60–80° .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Purity should be monitored via TLC or HPLC; decomposition products (e.g., carboxylic acids) form under humid conditions .
Q. How is this compound utilized in multi-component reactions (e.g., Hantzsch or Biginelli reactions)?
- Methodological Answer : In Hantzsch reactions, it reacts with β-keto esters and ammonia to form polyhydroquinoline derivatives. For Biginelli reactions, condensation with urea and acetophenone derivatives under acidic conditions (e.g., HCl/EtOH) yields dihydropyrimidinones. Yields (~70–85%) depend on solvent polarity and catalyst (e.g., ZnCl₂) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
